

An In-depth Technical Guide to the Physicochemical Properties of Butyl Cinnamate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **butyl cinnamate**, a significant ester in the fragrance, flavor, and pharmaceutical industries. This document collates essential data, including molecular and physical characteristics, spectral data, and detailed experimental protocols for its synthesis and analysis. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Butyl cinnamate (butyl (2E)-3-phenylprop-2-enoate) is an organic compound classified as an ester of cinnamic acid and n-butanol.[1] It is a colorless to pale yellow oily liquid recognized for its sweet, balsamic, and fruity aroma.[1][2] Its pleasant sensory characteristics have led to its widespread use as a fragrance and flavoring agent in cosmetics, perfumes, soaps, detergents, and food products.[1] Beyond its aromatic applications, **butyl cinnamate** serves as a valuable intermediate in organic synthesis. This guide aims to provide a detailed repository of its fundamental physicochemical properties to aid professionals in its application and study.



Molecular and Physical Properties

The fundamental molecular and physical characteristics of **butyl cinnamate** are summarized in Table 1. These properties are crucial for understanding its behavior in various solvents and under different physical conditions.

Table 1: Molecular and Physical Properties of Butyl Cinnamate

Property	Value	Reference(s)
Molecular Formula	C13H16O2	[3][4][5]
Molecular Weight	204.26 g/mol	[3][4][5]
Appearance	Colorless to pale yellow oily liquid	[2][3]
Odor	Sweet, balsamic, fruity, cocoa- like [1][2]	
Boiling Point	279-281 °C at 760 mmHg	[3]
Melting Point	Not available	
Density	1.008-1.014 g/cm³ at 20 °C	[2][4]
Refractive Index (n_D)	1.539-1.545 at 20 °C	[2][4]
Vapor Pressure	0.549 mmHg at 25 °C	[3]
logP (Octanol/Water)	3.9	[4]
Solubility	Slightly soluble to insoluble in water; Soluble in ethanol.	[2][4]

Spectral Data

The structural elucidation of **butyl cinnamate** is supported by various spectroscopic techniques. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for **Butyl Cinnamate** (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference(s)
7.68	d	1H	Ar-CH=	[2]
7.51-7.53	m	2H	Aromatic-H	[2]
7.37-7.39	m	3H	Aromatic-H	[2]
6.44	d	1H	=CH-COO	[2]
4.21	t	2H	O-CH ₂	[2]
1.66-1.73	m	2H	O-CH2-CH2	[2]
1.40-1.49	m	2H	CH2-CH3	[2]
0.97	t	ЗН	СН₃	[2]

Table 3: ¹³C NMR Spectral Data for **Butyl Cinnamate** (Solvent: CDCl₃)



Chemical Shift (δ, ppm)	Assignment	Reference(s)
167.5	C=O	[6]
145.0	Ar-CH=	[6]
134.9	Aromatic C (quaternary)	[6]
130.6	Aromatic CH	[6]
129.3	Aromatic CH	[6]
128.5	Aromatic CH	[6]
118.8	=CH-COO	[6]
64.8	O-CH ₂	[6]
31.2	O-CH2-CH2	[6]
19.6	CH2-CH3	[6]
14.2	СНз	[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **butyl cinnamate** are listed in Table 4.

Table 4: Characteristic IR Absorption Bands for Butyl Cinnamate

nal Group Reference(s)
& Alkene [7]
[7]
turated Ester [7]
[7]
[7]



Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Fragments in the El-Mass Spectrum of Butyl Cinnamate

m/z	Relative Intensity (%)	Putative Fragment	Reference(s)
204	~10	[M] ⁺ (Molecular Ion)	[4][8]
148	~69	[M - C ₄ H ₈] ⁺	[4]
131	100 (Base Peak)	[C ₆ H ₅ CH=CHCO] ⁺	[4]
103	~48	[C ₆ H ₅ CH=CH] ⁺	[4]
77	~37	[C ₆ H ₅] ⁺	[4]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **butyl cinnamate**.

Synthesis of Butyl Cinnamate via Fischer-Speier Esterification

This protocol describes the synthesis of **butyl cinnamate** from cinnamic acid and n-butanol using sulfuric acid as a catalyst.

Materials:

- trans-Cinnamic acid
- n-Butanol
- Concentrated Sulfuric Acid (H₂SO₄)
- Ethyl acetate



- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for eluent

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve transcinnamic acid in an excess of n-butanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Add ethyl acetate to dilute the mixture and wash with saturated sodium bicarbonate solution to neutralize the excess acid.[10] d. Separate the aqueous layer and wash the organic layer with brine.[10] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purification: a. Purify the crude butyl cinnamate by column chromatography on silica gel.
 [11] b. An appropriate eluent system, such as a mixture of hexane and ethyl acetate (e.g., 90:10), can be used to separate the product from any remaining starting material or byproducts.[11] c. Collect the fractions containing the pure product, as identified by TLC analysis. d. Combine the pure fractions and remove the solvent under reduced pressure to yield pure butyl cinnamate.

Determination of Physicochemical Properties

Standard laboratory procedures for determining the key physicochemical properties are outlined below.



- Boiling Point: Determined by simple distillation of the purified liquid. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
- Density: The mass of a known volume of butyl cinnamate is measured using a pycnometer
 or a graduated cylinder and a balance. Density is calculated as mass divided by volume.
- Refractive Index: Measured using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature (typically 20 °C).

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). A small amount of the purified **butyl cinnamate** is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
- IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples. A drop of the sample is placed directly on the ATR crystal.
- Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

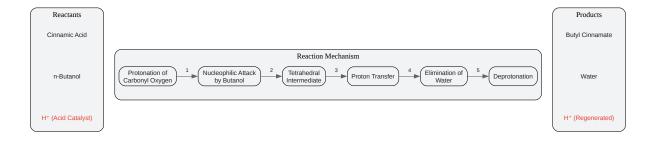
Visualizations

Diagrams of key processes provide a clearer understanding of the underlying chemical and procedural logic.

Fischer-Speier Esterification Mechanism

The synthesis of **butyl cinnamate** proceeds via the Fischer-Speier esterification, a well-established acid-catalyzed reaction.





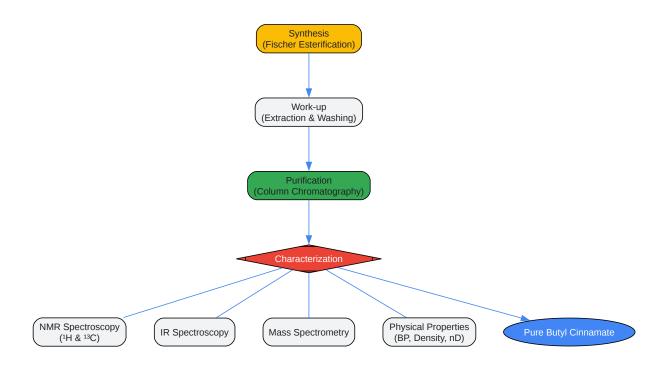
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Caption: The reaction mechanism for the Fischer-Speier esterification of cinnamic acid with n-butanol.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis, purification, and characterization of **butyl cinnamate** is illustrated below.





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Caption: A general experimental workflow for the synthesis and characterization of **butyl cinnamate**.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **butyl cinnamate**. The tabulated data, detailed experimental protocols, and process visualizations are intended to be a valuable reference for researchers, scientists, and professionals in drug development and other relevant fields. Accurate knowledge of these fundamental properties is essential for the effective and safe application of this versatile compound.



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